molecular formula C22H23N3S2 B2464859 2-({2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)aniline CAS No. 343374-17-4

2-({2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)aniline

Cat. No.: B2464859
CAS No.: 343374-17-4
M. Wt: 393.57
InChI Key: ZDUCAIVWGVXUMA-UHFFFAOYSA-N
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Description

2-({2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)aniline is a heterocyclic organic compound featuring a quinazoline core substituted with two sulfanyl (thioether) groups and an aniline moiety. The quinazoline ring system is partially hydrogenated (5,6,7,8-tetrahydro), conferring unique conformational rigidity. One sulfanyl group is attached to a 4-methylbenzyl substituent, while the other links to an aniline group, making the compound structurally distinct among sulfur-containing heterocycles.

Properties

IUPAC Name

2-[[2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3S2/c1-15-10-12-16(13-11-15)14-26-22-24-19-8-4-2-6-17(19)21(25-22)27-20-9-5-3-7-18(20)23/h3,5,7,9-13H,2,4,6,8,14,23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUCAIVWGVXUMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)SC4=CC=CC=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)aniline is a complex organic molecule that has garnered attention in pharmacological research for its potential biological activities. This article delves into its synthesis, chemical properties, and biological effects, particularly focusing on its activity against various biological targets.

  • Molecular Formula : C19H22N2O2S2
  • Molecular Weight : 374.52 g/mol
  • CAS Number : 343374-11-8

The compound features a quinazoline core substituted with sulfanyl groups and a methylbenzyl moiety, which may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit notable pharmacological properties. The following sections detail specific biological activities associated with this compound.

Antidepressant and Anxiolytic Properties

A study involving related compounds demonstrated significant antidepressant and anxiolytic effects comparable to established medications like Imipramine and Diazepam. These findings suggest that the compound may possess similar therapeutic potential .

The biological activity is hypothesized to be mediated through interactions with neurotransmitter systems, particularly involving serotonin and norepinephrine pathways. The presence of sulfur atoms in the structure may enhance binding affinity to target receptors .

Data Table: Summary of Biological Activities

Activity Reference Effectiveness
Antidepressant Comparable to Imipramine
Anxiolytic Comparable to Diazepam
CNS Activity Marked effects on central nervous system
Binding Affinity Enhanced by sulfur-containing ligands

Case Studies

  • CNS Activity Evaluation :
    A pharmacological evaluation of similar sulfanyl derivatives revealed that modifications in the thiadiazole moiety significantly influenced CNS activity. The most potent derivatives exhibited mixed antidepressant-anxiolytic activity with minimal side effects .
  • Structural Analysis :
    Crystallographic studies of related sulfanyl aniline derivatives showed distinct hydrogen bonding patterns that contribute to their stability and potential bioactivity. The coordination behavior of these compounds as ligands was also explored, indicating versatility in their interactions with metal ions .

Comparison with Similar Compounds

2-[(4-Methylbenzyl)sulfanyl]aniline (CAS 136620-24-1)

  • Key Differences : Lacks the tetrahydroquinazoline scaffold, retaining only the aniline and 4-methylbenzylsulfanyl groups.

2-({2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetic acid (CAS 339018-80-3)

  • Key Differences : Replaces the aniline group with an acetic acid moiety.
  • Applications : Listed as a molecular building block by suppliers like Key Organics and AK Scientific, suggesting utility in drug discovery or materials science .

Methyl 2-({2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate (CAS 339019-38-4)

  • Key Differences : Substitutes the 4-methylbenzyl group with a 2-chlorobenzyl group and incorporates a methyl ester instead of aniline.
  • Significance : Highlights the role of halogenation and esterification in modulating solubility and reactivity .

Functional Analogues

Montelukast Derivatives

  • Example: 1-[[[(1R)-1-[3-[(1S)-1-[[[1-(Carboxymethyl)cyclopropyl]methyl]sulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]sulfanyl]methyl]cyclopropyl]acetic acid.
  • Comparison: Shares sulfanyl linkages and aromatic systems but employs a quinoline core instead of tetrahydroquinazoline. Montelukast derivatives are clinically used as leukotriene receptor antagonists, underscoring the therapeutic relevance of sulfur-containing heterocycles .

Data Table: Key Parameters of Comparable Compounds

Compound Name CAS Number Core Structure Substituents Key Applications/Notes
This compound 339018-80-3* Tetrahydroquinazoline Aniline, 4-methylbenzylsulfanyl Research chemical; structural uniqueness
2-[(4-Methylbenzyl)sulfanyl]aniline 136620-24-1 Benzene Aniline, 4-methylbenzylsulfanyl Synthetic intermediate
2-({2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetic acid 339018-80-3 Tetrahydroquinazoline Acetic acid, 4-methylbenzylsulfanyl Molecular building block
Methyl 2-({2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate 339019-38-4 Tetrahydroquinazoline Methyl ester, 2-chlorobenzylsulfanyl Halogenated analogue; enhanced lipophilicity

*Note: The CAS number 339018-80-3 appears to be ambiguously assigned to both the aniline and acetic acid derivatives in supplier databases .

Discussion of Research Findings

  • Structural Insights: The tetrahydroquinazoline core in the target compound distinguishes it from simpler benzene-based analogues (e.g., CAS 136620-24-1) and quinoline derivatives (e.g., Montelukast). Hydrogenation of the quinazoline ring may enhance stability or alter binding affinity in biological systems.
  • Synthetic Utility : Suppliers like AK Scientific list the compound with 95% purity, indicating its accessibility for exploratory synthesis . However, pharmacological data (e.g., IC50 values, toxicity) are absent in the provided evidence.
  • Comparative Bioactivity: While Montelukast derivatives demonstrate clinical efficacy, the bioactivity of the target compound remains uncharacterized in the available literature.

Q & A

Q. How can researchers design a robust synthesis pathway for 2-({2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)aniline?

Methodological Answer: A synthesis pathway should begin with modular steps, such as coupling the quinazolinyl core with thiol-containing substituents. For example:

Core Functionalization : Introduce the 5,6,7,8-tetrahydro-4-quinazolinyl scaffold via cyclocondensation of thiourea derivatives with ketones or aldehydes under acidic conditions.

Thiol-Ether Linkage : Use nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling (e.g., CuI/ligand systems) to attach the 4-methylbenzylsulfanyl and aniline-sulfanyl groups.

Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization for purity validation.
Characterization : Confirm structure via 1H/13C^1H/^{13}C NMR, high-resolution mass spectrometry (HRMS), and FT-IR. Monitor reaction progress using TLC with UV visualization .

Q. What experimental approaches are recommended to identify the biochemical interactions of this compound?

Methodological Answer:

  • Target Identification : Use affinity chromatography or pull-down assays with immobilized compound to capture binding proteins. Validate with Western blotting or mass spectrometry-based proteomics.
  • Kinetic Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (KdK_d) and stoichiometry.
  • Pathway Analysis : Pair RNA-seq or phosphoproteomics with pathway enrichment tools (e.g., KEGG, Reactome) to map affected signaling cascades .

Advanced Research Questions

Q. How do environmental variables (e.g., pH, temperature) influence the compound’s stability and bioactivity?

Methodological Answer:

  • Stability Profiling : Conduct accelerated stability studies under varying pH (3–10) and temperatures (4°C, 25°C, 37°C). Monitor degradation via HPLC-UV at timed intervals.
  • Bioactivity Correlation : Test inhibitory potency (e.g., IC50_{50}) in assays adjusted to corresponding pH/temperature. For example, enzyme inhibition assays at pH 7.4 vs. 6.8 to mimic physiological vs. tumor microenvironments .

Q. How should researchers resolve contradictions in bioactivity data across experimental models?

Methodological Answer:

  • Method Audit : Compare assay conditions (e.g., cell line specificity, incubation time). For instance, discrepancies in IC50_{50} values may arise from differences in ATP concentrations in kinase assays.
  • Orthogonal Validation : Replicate findings using alternative methods (e.g., fluorescence polarization vs. radiometric assays).
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, adjusting for variability in experimental design .

Q. What strategies are effective for studying structural analogues to improve target selectivity?

Methodological Answer:

  • SAR Development : Synthesize analogues with modified sulfanyl groups (e.g., replacing 4-methylbenzyl with fluorinated variants). Test against off-target panels (e.g., kinase profiling services).
  • Computational Docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses and identify steric/electronic clashes. Refine with molecular dynamics simulations (100 ns trajectories) .

Q. How can theoretical frameworks guide experimental design for this compound?

Methodological Answer:

  • Conceptual Anchoring : Link hypotheses to enzymology (e.g., competitive inhibition models) or medicinal chemistry principles (e.g., Lipinski’s rule of five for pharmacokinetic optimization).
  • Morphological Alignment : Design assays that reflect the compound’s dual sulfanyl motifs, such as redox-activity assays to probe thiol-disulfide exchange mechanisms.
  • Epistemological Rigor : Frame findings within systems biology paradigms (e.g., network pharmacology) to contextualize multi-target effects .

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